molecular formula C6H2Br2F3NO B1423804 3,5-Dibromo-6-(trifluoromethyl)pyridin-2(1H)-one CAS No. 741737-00-8

3,5-Dibromo-6-(trifluoromethyl)pyridin-2(1H)-one

Cat. No. B1423804
M. Wt: 320.89 g/mol
InChI Key: ONPVCAKATJHKGR-UHFFFAOYSA-N
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Description

The compound “3,5-Dibromo-6-(trifluoromethyl)pyridin-2(1H)-one” belongs to the class of organic compounds known as pyridines and derivatives . Pyridines are compounds containing a pyridine ring, which is a six-member aromatic heterocycle with one nitrogen atom and five carbon atoms .


Molecular Structure Analysis

The molecular formula of the compound is C6H3Br2F3N2 . It contains a pyridine ring which is substituted at positions 3 and 5 by bromine atoms, at position 6 by a trifluoromethyl group, and at position 2 by an amine group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 319.91 g/mol . Other physical and chemical properties such as boiling point, density, and solubility would depend on the specific conditions and cannot be accurately predicted without experimental data.

Scientific Research Applications

Synthesis of Pyridine Derivatives

  • Research indicates that 3,5-Dibromo-6-(trifluoromethyl)pyridin-2(1H)-one and similar compounds are used in the synthesis of various functionalized pyridine derivatives. This process involves reactions with different electrophiles, demonstrating its versatility in chemical synthesis (Benmansour et al., 2000).

Pesticide Synthesis

  • Compounds like 3,5-Dibromo-6-(trifluoromethyl)pyridin-2(1H)-one are pivotal in synthesizing pesticides. A review on the synthesis of a related pyridine derivative shows its widespread use in pesticide production, underlining the importance of these compounds in agricultural chemicals (Lu Xin-xin, 2006).

Multifunctional Pyridine Derivatives

  • The compound is also key in creating multifunctional pyridine derivatives. These derivatives result from various chemical reactions, indicating the compound's utility in developing complex chemical structures (Benmansour et al., 2001).

Crystal Structure Studies

  • Studies on the crystal structure of compounds with a similar trifluoromethyl pyridine structure reveal intricate hydrogen-bonding networks. This insight is vital for understanding the compound's behavior in different states (Ye & Tanski, 2020).

Pharmaceutical and Biological Properties

  • Pyridine derivatives, such as those synthesized from 3,5-Dibromo-6-(trifluoromethyl)pyridin-2(1H)-one, have shown a range of biological and pharmaceutical properties. These include potential uses in anticonvulsant, anesthetic, and anticancer treatments, highlighting the compound's significance in medical research (Maleki, 2015).

Molecular Reactivity and Functionalization

  • The compound's reactivity allows for selective metalation and functionalization at different positions, demonstrating its versatility in organic synthesis and potential applications in medicinal chemistry (Schlosser & Marull, 2003).

properties

IUPAC Name

3,5-dibromo-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F3NO/c7-2-1-3(8)5(13)12-4(2)6(9,10)11/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPVCAKATJHKGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1Br)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695263
Record name 3,5-Dibromo-6-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-6-(trifluoromethyl)pyridin-2(1H)-one

CAS RN

741737-00-8
Record name 3,5-Dibromo-6-(trifluoromethyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=741737-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-6-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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